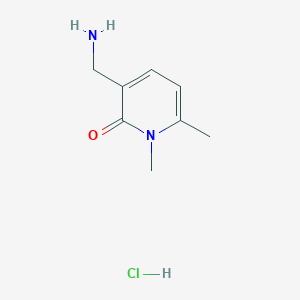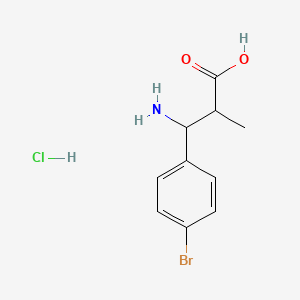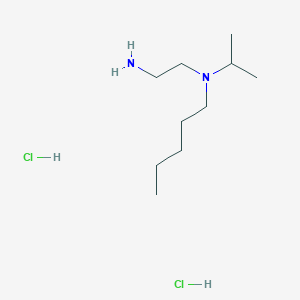
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide
Vue d'ensemble
Description
“4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide” is a chemical compound with the CAS Number: 1955547-21-3 . It has a molecular weight of 374.9 . The IUPAC name for this compound is 4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2.2BrH/c9-7-2-4-11-8-5-10-3-1-6 (7)8;;/h2,4,10H,1,3,5H2;2*1H . The Canonical SMILES representation is C1CNCC2=NC=CC(=C21)Br.Br.Br .Physical And Chemical Properties Analysis
The compound has a molecular weight of 374.90 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has no rotatable bonds . The exact mass is 373.84519 g/mol and the monoisotopic mass is 371.84724 g/mol . The topological polar surface area is 24.9 Ų . The heavy atom count is 13 . The complexity of the compound is 140 .Applications De Recherche Scientifique
Anticancer Research
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide: has shown potential in anticancer studies. Naphthyridines, the core structure of this compound, are known for their pharmacological activities, including anticancer properties . They can interact with various biological targets and disrupt cancer cell proliferation.
Anti-HIV Therapy
The naphthyridine scaffold is also recognized for its anti-HIV activity. Derivatives of naphthyridines have been explored for their ability to inhibit the replication of the HIV virus, offering a promising avenue for the development of new anti-HIV drugs .
Antimicrobial Applications
Research has indicated that naphthyridine derivatives exhibit antimicrobial properties. This compound could be used to synthesize new agents that target resistant strains of bacteria and other pathogens .
Analgesic Development
The analgesic properties of naphthyridines make them candidates for the development of pain-relief medications. By modifying the 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide structure, researchers can create compounds with potential analgesic effects .
Anti-inflammatory Agents
Naphthyridines have been associated with anti-inflammatory activity. This compound could serve as a starting point for the synthesis of new anti-inflammatory drugs that may have fewer side effects than current medications .
Antioxidant Research
The antioxidant capacity of naphthyridines is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, and this compound could lead to the discovery of novel antioxidant therapies .
Chemical Synthesis and Reactivity
This compound can be used in chemical synthesis as a reagent or intermediate. Its reactivity with alkyl halides, for instance, allows for the creation of N-alkylsubstituted naphthyridines, which have various applications in medicinal chemistry .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Mode of Action
It is known that alkyl halides can react with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that the compound may interact with its targets through a similar mechanism.
Propriétés
IUPAC Name |
4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2BrH/c9-7-2-4-11-8-5-10-3-1-6(7)8;;/h2,4,10H,1,3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWUXUGLBBLKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=CC(=C21)Br.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide | |
CAS RN |
1955547-21-3 | |
| Record name | 4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





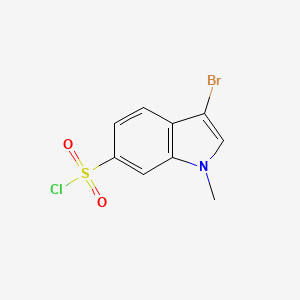

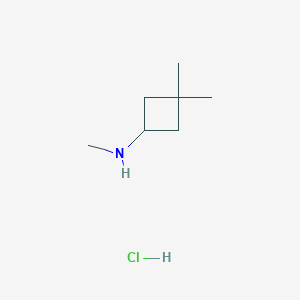
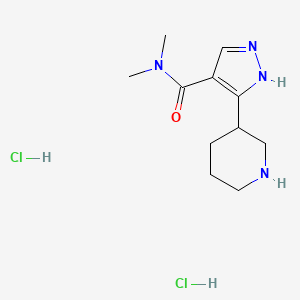
![3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride](/img/structure/B1383438.png)
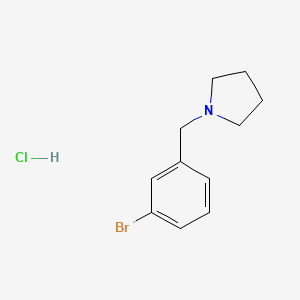
![1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1383443.png)
